![molecular formula C23H21N3O3S B2398262 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-mesitylthiazol-2-yl)benzamide CAS No. 313405-88-8](/img/structure/B2398262.png)
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-mesitylthiazol-2-yl)benzamide
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Description
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-mesitylthiazol-2-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
Scientific Research Applications
- Researchers have explored the synthesis of α-X (X = Br or Cl) enamino ketones/esters using a two-step one-pot method. The process involves a Michael addition of aliphatic secondary amines followed by β-bromination/chlorination of the obtained enamines. These α-X enamino ketones/esters find applications in organic synthesis and medicinal chemistry .
- Derivatives of 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide have demonstrated potent anticonvulsant and antinociceptive effects. These compounds could be valuable in the development of novel drugs for managing epilepsy and pain .
- The propargyl group in this compound can react with biomolecules containing azide groups via copper-catalyzed Click Chemistry. This property makes it useful for bioconjugation, labeling, and drug delivery applications .
- The NHS ester moiety in 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide is an amine-reactive group. Researchers can utilize it for derivatizing peptides, antibodies, and amine-coated surfaces in bioconjugation studies .
- A solvent-controllable protocol allows the production of 3-(2,5-dioxopyrrolidin-1-yl)acrylates using toluene as the solvent and chain alkyl propiolates as alkynyl substrates. These acrylates have potential applications in polymer chemistry, materials science, and drug discovery .
Enamine Synthesis
Anticonvulsant and Antinociceptive Properties
Click Chemistry Reactions
Amine Reactive Group
Versatile 3-(2,5-Dioxopyrrolidin-1-yl)acrylates
properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-13-10-14(2)21(15(3)11-13)18-12-30-23(24-18)25-22(29)16-4-6-17(7-5-16)26-19(27)8-9-20(26)28/h4-7,10-12H,8-9H2,1-3H3,(H,24,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJFEVKKTFPIGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide |
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